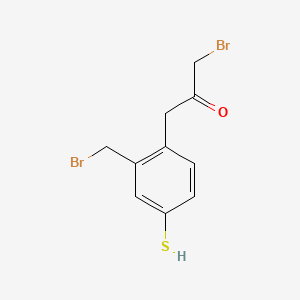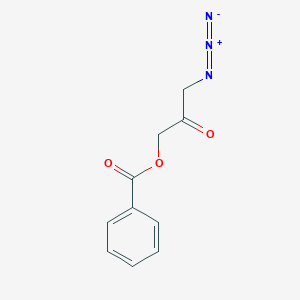
3-Azido-2-oxopropyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2-oxopropyl benzoate is an organic compound with the molecular formula C10H9N3O3. It is a member of the azido esters family, characterized by the presence of an azide group (-N3) attached to the carbonyl carbon of an ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Azido-2-oxopropyl benzoate can be synthesized through a one-pot reaction involving the conversion of alcohols to azides. A common method involves stirring a solution of sodium azide in dimethyl sulfoxide (DMSO) with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method is highly chemoselective and provides good to excellent yields for primary, secondary, and less reactive benzyl alcohols.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-2-oxopropyl benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Substitution: Copper(I) catalysts, alkynes.
Reduction: Triphenylphosphine, imidazole.
Major Products:
Oxidation: Benzoic acids.
Substitution: 1,2,3-Triazoles.
Reduction: Amines.
Aplicaciones Científicas De Investigación
3-Azido-2-oxopropyl benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Azido-2-oxopropyl benzoate involves the reactivity of the azide group. The azide group can release nitrogen upon thermal activation or photolysis, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to crosslinking in polymers . In biological systems, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes .
Comparación Con Compuestos Similares
3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A highly energetic azido ester with applications in material sciences.
Benzoic acid, 4-(3-azido-2-oxopropyl)-, methyl ester: Another azido ester with similar reactivity and applications.
Uniqueness: 3-Azido-2-oxopropyl benzoate is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the benzoate ester. This combination allows for versatile applications in both synthetic chemistry and material sciences, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
(3-azido-2-oxopropyl) benzoate |
InChI |
InChI=1S/C10H9N3O3/c11-13-12-6-9(14)7-16-10(15)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
FBXVHCMDUZIIHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


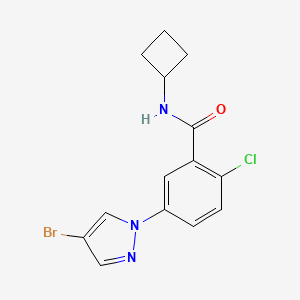


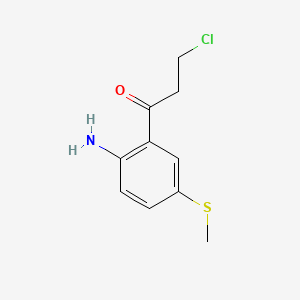
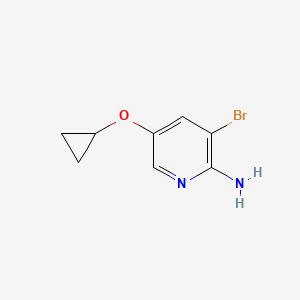
![4,9-Dibromo-6,7-bis(4-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14056677.png)

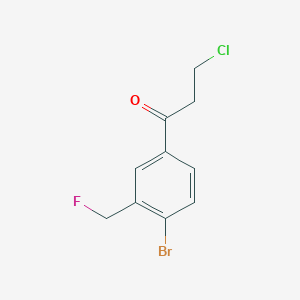
![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)

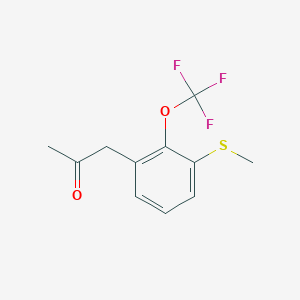
![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)
